N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-fluorobenzamide
Description
N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-fluorobenzamide is a complex organic compound characterized by its unique structure, which includes a benzimidazole core with various substituents
Properties
IUPAC Name |
N-[6-(dimethylamino)-1,3-dimethyl-2-oxobenzimidazol-5-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-21(2)14-10-16-15(22(3)18(25)23(16)4)9-13(14)20-17(24)11-5-7-12(19)8-6-11/h5-10H,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWJNTZPXCPXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=C(C=C3)F)N(C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-fluorobenzamide typically involves multi-step organic synthesis One common approach starts with the preparation of the benzimidazole core For instance, the reaction between o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions can yield the benzimidazole core
Industrial Production Methods: In an industrial setting, the synthesis might be optimized to enhance yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening for catalyst efficiency and solvent optimization are often employed. The production may involve large-scale reactors and continuous flow chemistry to maintain consistent quality and scale.
Chemical Reactions Analysis
Types of Reactions: N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: : Can occur at the benzimidazole core or the dimethylamino group.
Reduction: : Less common but possible under strong reducing conditions.
Substitution: : Nucleophilic substitutions can occur, especially at positions where functional groups are attached.
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Hydrolysis Conditions: : Dilute acids (e.g., HCl) or bases (e.g., NaOH).
Oxidation: : Products may include oxidized benzimidazole derivatives.
Reduction: : Products typically include reduced forms of the benzimidazole or amide groups.
Substitution: : Varied substituted derivatives depending on the reagent used.
Hydrolysis: : Products include the free amine and carboxylic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-fluorobenzamide is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reactions and mechanisms.
Medicine: In medicinal chemistry, it is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological or inflammatory diseases.
Industry: this compound can also be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-fluorobenzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The benzimidazole core can mimic natural substrates, while the dimethylamino and fluorobenzamide groups contribute to binding affinity and specificity. These interactions can modulate pathways involved in signal transduction, enzyme activity, or gene expression.
Comparison with Similar Compounds
Benzimidazole: : The parent compound, known for its role in antifungal and anthelmintic drugs.
N-methylbenzimidazole: : A simpler derivative with similar core structure.
4-fluorobenzamide: : Shares the fluorobenzamide group, important in medicinal chemistry.
Dimethylaminobenzimidazole: : Contains the dimethylamino group, used in various synthetic applications.
Uniqueness: N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-fluorobenzamide stands out due to the specific combination of substituents that confer unique chemical reactivity and biological activity. Its structural features allow it to engage in a diverse array of reactions and interactions, making it a versatile compound in both research and industrial applications.
There you have it! Let me know if there's anything else you need.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
